molecular formula C30H26O2 B7908133 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

Cat. No.: B7908133
M. Wt: 418.5 g/mol
InChI Key: HZAWHDJKNZWAAR-UHFFFAOYSA-N
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Description

Significance of π-Conjugated Fluorophores in Contemporary Materials Science

π-conjugated fluorophores are organic molecules characterized by a network of alternating single and multiple bonds, which results in delocalized π-electrons. This electronic structure is fundamental to their ability to absorb and emit light, a property known as fluorescence. In contemporary materials science, these fluorophores are crucial for the development of a wide array of technologies. Their applications span from organic light-emitting diodes (OLEDs) and solar cells to fluorescent probes and sensors. The tunability of their electronic and optical properties through chemical modification makes them particularly versatile for creating materials with tailored functionalities.

Overview of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl as a Representative Compound

This compound, a notable example of a π-conjugated fluorophore, is a symmetrical molecule featuring a central biphenyl (B1667301) core linked to two methoxy-substituted styryl groups. specialchem.com This compound is recognized for its strong fluorescence, making it a valuable component in various material applications. specialchem.com It is perhaps most widely known under its commercial designations as the optical brightener FP-127 or Fluorescent Brightener 378. beilstein-journals.orgnist.gov Its primary function in these roles is to absorb ultraviolet (UV) light and re-emit it in the blue region of the visible spectrum, thereby counteracting the natural yellowing of materials and enhancing their whiteness. specialchem.com

Historical Context of Optical Brighteners and Their Evolution in Research

The concept of optical brightening has a long history, evolving from the simple use of "bluing agents" to counteract yellow tints. The scientific understanding began with the discovery of fluorescence. Early fluorescent substances used for whitening were often natural extracts, such as aesculin from horse chestnut bark. However, these natural compounds generally lacked the stability and lightfastness required for durable applications. The 20th century saw the advent of synthetic optical brighteners, with stilbene (B7821643) derivatives forming a major class of these compounds. Research has since focused on developing more efficient and stable brighteners for a variety of substrates, including textiles, papers, and polymers.

Scope and Objectives of Academic Investigations on the Compound

Academic interest in this compound and similar conjugated systems extends beyond their application as optical brighteners. Researchers are actively investigating their potential in the realm of organic electronics. specialchem.com The favorable electronic properties of this compound have led to explorations of its use in organic light-emitting diodes (OLEDs). specialchem.com Scientific studies are focused on understanding the relationship between its molecular structure and its photophysical properties, such as its interactions with polymer matrices to improve photostability and brightness. specialchem.com The synthesis of this and related compounds is also a key area of research, with methods like the Wittig reaction being employed to create these complex molecules. oled.com

Detailed Research Findings

Synthesis and Structural Characterization

The synthesis of this compound has been achieved through a Wittig reaction. oled.com This method involves the reaction of a Wittig reagent with 2-methoxybenzaldehyde (B41997) in refluxing N,N-dimethylformamide. oled.com This synthetic route has been reported to produce the target compound in good yield. oled.com

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction. oled.com The molecule possesses an inversion center at the midpoint of the carbon-carbon bond connecting the two phenyl rings of the biphenyl core. oled.com The crystal structure is stabilized by C-H···π interactions. oled.com

Below is a table summarizing the crystallographic data for this compound. oled.com

Parameter Value
Molecular FormulaC₃₀H₂₆O₂
Molecular Weight418.51 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a15.499(3) Å
b5.5050(11) Å
c13.445(3) Å
β98.61(3)°
Volume1134.2(4) ų
Z2

Photophysical and Thermal Properties

As an optical brightener, the key characteristic of this compound is its fluorescence. Commercial sources indicate that it has a maximum absorption wavelength of approximately 368 nm and a maximum fluorescence emission at around 436 nm, which is in the blue region of the visible spectrum. oclc.org The compound is noted for its good heat resistance and low volatility, which are important properties for its incorporation into polymers that undergo high-temperature processing. beilstein-journals.org

The following table presents some of the key properties of this compound.

Property Value Reference
CAS Number40470-68-6 beilstein-journals.org
Molecular FormulaC₃₀H₂₆O₂ specialchem.com
Molecular Weight418.53 g/mol researchgate.net
AppearanceBright yellowish powder beilstein-journals.org
Melting Point217.0 to 221.0 °C youtube.com
Maximum Absorption~368 nm oclc.org
Maximum Emission~436 nm oclc.org

Applications in Polymer Science

The primary application of this compound is as an optical brightener for a variety of polymers. It is particularly effective in polyvinyl chloride (PVC) and polystyrene. beilstein-journals.orguni-giessen.de It is also used in other plastics such as polymethyl methacrylate (B99206) (PMMA) and polybutylene (PB). specialchem.com Its good compatibility with these polymers and its ability to impart a brilliant bluish-greenish cast make it a popular choice for enhancing the whiteness of these materials. beilstein-journals.org Beyond plastics, it finds use in clear and pigmented varnishes, paints, printing inks, and synthetic leather. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-2-[2-[4-[4-[2-(2-methoxyphenyl)ethenyl]phenyl]phenyl]ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O2/c1-31-29-9-5-3-7-27(29)21-15-23-11-17-25(18-12-23)26-19-13-24(14-20-26)16-22-28-8-4-6-10-30(28)32-2/h3-22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZAWHDJKNZWAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40470-68-6
Record name 4,4′-Bis[2-(2-methoxyphenyl)ethenyl]-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40470-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Structural Modifications of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Established Synthetic Pathways for Biphenyl-Styryl Frameworks

The synthesis of complex molecules like 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl relies on a toolbox of robust and well-established chemical reactions. The creation of the characteristic biphenyl-styryl framework is typically not achieved in a single step but rather through the sequential or convergent assembly of the biphenyl (B1667301) core and the styryl side arms. The most prominent methods for forming the carbon-carbon double bonds of the styryl groups are the Wittig reaction and the Mizoroki-Heck reaction. youtube.comorganic-chemistry.orgmnstate.edunih.gov

The Wittig reaction is a premier method for alkene synthesis, involving the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). mnstate.edumasterorganicchemistry.com Its high functional group tolerance and the ability to form the double bond at a specific location without ambiguity make it particularly suitable for assembling complex structures. mnstate.edu For biphenyl-styryl compounds, this would typically involve reacting a biphenyl dialdehyde (B1249045) with a suitable benzylphosphonium ylide or, conversely, a biphenyl bis(phosphonium ylide) with an appropriate benzaldehyde.

Alternatively, the Mizoroki-Heck reaction provides a powerful pathway for the vinylation of aryl halides. organic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl or vinyl halide with an alkene in the presence of a base. youtube.comorganic-chemistry.org The synthesis of a biphenyl-styryl framework via the Heck reaction would likely involve coupling a dihalogenated biphenyl (e.g., 4,4'-dibromo-1,1'-biphenyl) with a substituted styrene (B11656) (e.g., 2-methoxystyrene). A key advantage of the Heck reaction is its frequent high stereoselectivity, typically favoring the formation of the trans (E)-alkene, which is often the desired isomer for optical applications due to its planarity and extended conjugation. youtube.com

The central biphenyl unit itself can be synthesized through various coupling reactions. Classic methods like the Ullmann coupling, which involves the copper-promoted coupling of aryl halides, can be used. orgsyn.org More modern, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling (reacting an arylboronic acid with an aryl halide) or Negishi coupling (reacting an organozinc compound with an aryl halide), offer higher yields and broader functional group tolerance for creating symmetrically and unsymmetrically substituted biphenyls. nih.govorgsyn.org

Specific Reaction Conditions and Catalytic Systems for this compound Synthesis

The synthesis of this compound has been successfully achieved using the Wittig reaction. One documented procedure involves the reaction of a biphenyl-derived Wittig reagent with two equivalents of 2-methoxybenzaldehyde (B41997). nih.gov The reaction is carried out in refluxing N,N-dimethylformamide (DMF) for four hours, resulting in a high yield of 84%. nih.gov The driving force for the reaction is the formation of the very stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.org

While a specific Heck reaction for this exact compound is not detailed in the provided literature, a general approach can be outlined. It would involve the reaction of 4,4'-dihalo-1,1'-biphenyl with 2-methoxystyrene. The catalytic system would consist of a palladium source, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or sodium acetate. youtube.comresearchgate.net The reaction is typically performed in a polar aprotic solvent like DMF or acetonitrile (B52724) at elevated temperatures. researchgate.net

Table 1: Reported Wittig Reaction Conditions for this compound Synthesis

ParameterConditionSource
Reactant 1 Biphenyl Wittig Reagent nih.gov
Reactant 2 2-methoxybenzaldehyde nih.gov
Solvent N,N-dimethylformamide (DMF) nih.gov
Temperature Reflux nih.gov
Reaction Time 4 hours nih.gov
Yield 84% nih.gov

Purification and Isolation Techniques in Laboratory Settings

Following the synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts, such as the triphenylphosphine oxide generated in the Wittig reaction. mnstate.edu A common multi-step purification protocol for compounds of this class begins with removing the reaction solvent under reduced pressure. orgsyn.org

The initial crude solid is then often subjected to a washing procedure. For instance, after a palladium-catalyzed reaction, washing with dilute acid followed by saturated sodium bicarbonate can help remove inorganic salts and basic impurities. orgsyn.org The primary purification method for achieving high purity is column chromatography. nih.gov The crude product is dissolved in a minimal amount of solvent and loaded onto a silica (B1680970) gel or alumina (B75360) column, and a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the desired compound from impurities based on polarity. orgsyn.orgorgsyn.org

The final step to obtain an analytically pure, often crystalline, product is recrystallization. For this compound, single crystals suitable for X-ray analysis have been obtained by recrystallization from ethanol (B145695) at room temperature. nih.gov Other common solvents for recrystallizing related biphenyl structures include hexane and benzene. orgsyn.orgorgsyn.org The purity of the final product is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point analysis.

Strategies for Structural Derivatization and Analog Development

Tuning Electronic Properties via Substituent Engineering

The electronic properties of a conjugated molecule, including its absorption and emission wavelengths, are dictated by the energy gap between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This gap can be precisely tuned by adding electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the aromatic rings. beilstein-journals.org

Introducing strong EDGs (e.g., amino, hydroxyl) or EWGs (e.g., nitro, cyano) can create push-pull systems within the molecule, facilitating intramolecular charge transfer (ICT) upon photoexcitation. beilstein-journals.org This ICT character often leads to a significant red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. For example, replacing the methoxy (B1213986) (-OCH₃) groups with stronger donors or adding acceptor groups to the terminal phenyl rings could be used to shift the compound's fluorescence from the blue-green region towards yellow or red.

Table 2: Hypothetical Effects of Substituents on the Electronic Properties of a Biphenyl-Styryl Framework

Substituent TypeExample GroupPosition on FrameworkExpected Effect on Absorption/EmissionRationale
Electron-Donating (EDG) -N(CH₃)₂Terminal Phenyl RingsRed-shiftIncreases HOMO energy level, reducing the HOMO-LUMO gap. beilstein-journals.org
Electron-Withdrawing (EWG) -NO₂Terminal Phenyl RingsRed-shiftLowers LUMO energy level, reducing the HOMO-LUMO gap. beilstein-journals.org
Electron-Donating (EDG) -OHBiphenyl CoreBlue-shift or Red-shiftCan increase HOMO energy but may also disrupt planarity, effect is position-dependent.
Electron-Withdrawing (EWG) -CNBiphenyl CoreRed-shiftCan lower LUMO energy, but the effect depends on the position relative to the styryl arms.

Modifying Conjugation Length and Molecular Rigidity

The extent of π-conjugation is a fundamental parameter controlling the optical properties of fluorescent molecules. The effective conjugation length in this compound can be systematically extended to produce analogs with bathochromically shifted spectra. beilstein-journals.org This can be achieved by replacing the central biphenyl unit with larger oligo(phenylene) systems, such as terphenyl or quaterphenyl, or by adding more vinylene units to the structure.

Molecular rigidity is another critical factor. The biphenyl unit is subject to torsional motion around the central single bond, which can provide a pathway for non-radiative decay, thus lowering the fluorescence quantum yield. Strategies to enhance rigidity involve "locking" the conformation of the biphenyl core. This can be accomplished by introducing covalent bridges between the two phenyl rings, creating a planar, ladder-type structure. nih.gov Such planarization reduces vibrational energy loss and often leads to a significant increase in fluorescence efficiency and sharper emission spectra.

Fundamental Electronic Structure and Advanced Spectroscopic Investigations

Electronic Transitions and Molecular Orbital Characterization

The electronic characteristics of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl are defined by the arrangement of its molecular orbitals and the energy required to promote electrons between them. These features are investigated through a combination of spectroscopic measurements and computational modeling.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. When a molecule absorbs photons of a specific energy, electrons are promoted from a lower energy molecular orbital to a higher energy one. For π-conjugated systems like this compound, the most significant transition is typically the π → π* transition, which involves the excitation of an electron from a bonding (π) orbital to an anti-bonding (π*) orbital.

The absorption spectrum of this compound is characterized by a strong absorption band in the ultraviolet region. The position of the maximum absorption wavelength (λmax) is directly related to the energy gap between the ground state (S₀) and the first excited singlet state (S₁). For this compound, also known as Fluorescent Brightener 378 (FP-127), the maximum absorption wavelength has been reported to be approximately 368 nm. longchangchemical.com Another source indicates a λmax in the range of 350-355 nm. opticalbrightenerpowder.com The presence of electron-donating methoxy (B1213986) (-OCH₃) groups on the styryl moieties influences the electronic distribution and can shift the absorption maximum. The extended conjugation across the biphenyl (B1667301) and stilbene-like fragments lowers the energy of the π → π* transition, pushing the absorption into the near-UV range.

Table 1: UV-Vis Absorption Data for this compound

ParameterValueReference
Maximum Absorption Wavelength (λmax)368 nm longchangchemical.com

Note: The molar absorption coefficient (ε) for this compound is not specified in the available research.

Computational quantum chemistry, particularly Density Functional Theory (DFT), provides profound insights into the electronic structure of molecules by calculating the shapes and energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). specialchem.comresearchgate.net The HOMO represents the orbital from which an electron is most likely to be excited, acting as the primary electron donor. The LUMO is the orbital to which this electron is promoted, acting as the electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter that correlates with the molecule's chemical reactivity and the energy of the lowest electronic transition observed in UV-Vis spectroscopy. researchgate.net A smaller gap generally implies that less energy is required to excite the molecule, corresponding to a longer absorption wavelength. p212121.com For conjugated systems like this compound, the HOMO is typically delocalized across the π-system of the entire molecule, while the LUMO is a corresponding π* anti-bonding orbital.

While specific DFT calculations for this compound were not found in the surveyed literature, studies on analogous structures provide relevant insights. For example, a DFT analysis of 4,4-dimethoxy-1,1-biphenyl, which lacks the styryl linkers, revealed a HOMO-LUMO gap of 4.57 eV. wenzhoubluedolphin.com It is expected that the extended conjugation in this compound would lead to a significant reduction in this gap, consistent with its absorption maximum in the near-UV region.

Detailed Fluorescence and Luminescence Spectroscopy

The luminescence of this compound is its most defining characteristic. After being promoted to an excited state by absorbing UV radiation, the molecule can relax back to the ground state by emitting a photon. This process is known as fluorescence.

Steady-state fluorescence spectroscopy measures the emission spectrum of a compound under continuous illumination. The spectrum reveals the distribution of wavelengths of the emitted light. The peak of this spectrum, the maximum emission wavelength (λem), corresponds to the most probable energy of the emitted photons. This emission is typically red-shifted (occurs at a longer wavelength) compared to the absorption, a phenomenon known as the Stokes shift.

For this compound, the emission is strong and falls within the blue region of the visible spectrum, which is responsible for its action as an optical brightener. wenzhoubluedolphin.comlongchangchemical.com The maximum emission wavelength has been reported to be 436 nm. longchangchemical.com This emission results from the radiative decay from the lowest vibrational level of the first excited singlet state (S₁) to the ground state (S₀).

Table 2: Steady-State Fluorescence Emission Data for this compound

ParameterValueReference
Maximum Emission Wavelength (λem)436 nm longchangchemical.com

Time-resolved fluorescence spectroscopy is a powerful technique used to study the temporal evolution of the excited state. nih.gov Instead of continuous illumination, the sample is excited with a very short pulse of light, and the subsequent decay of the fluorescence intensity over time is monitored. This decay is often exponential and is characterized by the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.

The fluorescence lifetime is a key parameter in understanding the excited-state dynamics, as it is determined by the competition between radiative decay (fluorescence) and non-radiative decay pathways (such as internal conversion and intersystem crossing). The rates of these processes (k_r for radiative and k_nr for non-radiative) determine the lifetime according to the equation:

τ = 1 / (k_r + k_nr)

While time-resolved fluorescence studies provide crucial information on molecular dynamics, specific experimental data on the fluorescence lifetime and decay kinetics for this compound are not available in the reviewed literature. However, studies on related fluorescent dyes show that lifetimes are typically in the range of a few nanoseconds. mdpi.com Such measurements would be essential to fully characterize the photophysics of this compound and understand the efficiency of its light emission.

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon, representing perfect fluorescence efficiency.

The most common method for determining Φ_F is the comparative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield under identical experimental conditions (e.g., excitation wavelength, absorbance, and solvent). The quantum yield of the sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)

Here, 'st' denotes the standard and 'x' the sample, 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

For compounds based on the 4,4′-bis(styryl)biphenyl scaffold, high fluorescence quantum yields are common. A study of lanthanide complexes incorporating the related ligand 4,4′-bis(2-sulfonatostyryl)biphenyl reported ligand-centered emission with quantum yields reaching as high as 60%, highlighting the intrinsic high emissivity of this core structure. researchgate.net The high efficiency of this compound as a fluorescent brightener suggests that its quantum yield is also very high. wenzhoubluedolphin.com

Advanced Vibrational Spectroscopy for Molecular Conformation

Infrared (IR) Spectroscopic Analysis of Functional Groups

A detailed analysis of the IR spectrum, including a data table of vibrational frequencies and their assignments to specific functional group vibrations (e.g., C-H stretching, C=C stretching of the vinyl and aromatic groups, C-O stretching of the methoxy group, and fingerprint region analysis), would be presented here if the data were available.

Raman Spectroscopy for Conjugation and Structural Elucidation

A thorough discussion of the Raman spectrum to probe the conjugated π-system, including the analysis of key Raman-active modes and how they provide insight into the molecular structure and symmetry, would be included in this section had the data been accessible. A data table of Raman shifts and their corresponding vibrational modes would also be featured.

Photophysical Phenomena and Underlying Mechanisms

Solvatochromic Behavior and Environmental Sensitivity of Emission

Solvatochromism, the change in a substance's color with the polarity of its solvent, is a key indicator of the sensitivity of a molecule's electronic states to its environment. This phenomenon is particularly pronounced in molecules where the electronic charge distribution differs significantly between the ground and excited states.

To quantitatively assess solvatochromism, the absorption and emission spectra would need to be recorded in a series of solvents with varying polarity. The resulting spectral shifts could then be analyzed using models such as the Lippert-Mataga equation, which relates the Stokes shift to the solvent polarity function and the change in dipole moment upon excitation.

Table 1: Hypothetical Data for Solvatochromic Analysis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Hexane (B92381)1.881.375Data not availableData not availableData not available
Toluene2.381.496Data not availableData not availableData not available
Dichloromethane8.931.424Data not availableData not availableData not available
Acetone20.71.359Data not availableData not availableData not available
Acetonitrile (B52724)37.51.344Data not availableData not availableData not available
Dimethyl Sulfoxide46.71.479Data not availableData not availableData not available

This table is presented as a template for the type of data required for a thorough solvatochromic analysis. The values for this compound are not currently available in the public domain.

The change in dipole moment from the ground state (μ_g) to the excited state (μ_e) is a fundamental parameter that governs solvatochromic behavior. A significant change (Δμ = μ_e - μ_g) leads to a more pronounced solvent effect on the emission spectrum. The Lippert-Mataga equation is a common tool used to estimate this change from experimental solvatochromic data.

Without experimental data on the spectral shifts of this compound in various solvents, a Lippert-Mataga plot cannot be constructed, and therefore, the change in its dipole moment upon excitation cannot be determined experimentally. Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), could provide an estimate of the ground and excited state dipole moments. However, such theoretical studies for this specific compound were not found in the available literature. For other push-pull fluorophores, significant increases in dipole moment upon excitation have been reported, often in the range of several Debyes.

Aggregation-Induced Emission (AIE) Studies and Their Counterparts

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This is in contrast to the more common aggregation-caused quenching (ACQ) where fluorescence is diminished in the aggregated state.

There is no specific study in the reviewed literature that investigates the aggregation-induced emission properties of this compound. To determine if this compound exhibits AIE, one would typically study its photoluminescence in solvent mixtures where it is soluble in one component but insoluble in the other (e.g., THF/water mixtures). A significant increase in fluorescence intensity with an increasing fraction of the poor solvent would be indicative of AIE.

The mechanism of AIE is generally attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, many luminophores can dissipate excitation energy through non-radiative pathways such as intramolecular rotations and vibrations. In the aggregated or solid state, these non-radiative decay channels are suppressed due to physical constraint, forcing the excited molecule to decay radiatively, thus enhancing fluorescence.

If this compound were to exhibit AIE, the underlying mechanism would likely involve the restriction of rotations around the single bonds of the styryl groups and the biphenyl (B1667301) linkage. In dilute solution, these parts of the molecule would be free to rotate, providing efficient non-radiative decay pathways. Upon aggregation, the packing of the molecules would hinder these rotations, leading to an increase in the radiative decay rate and, consequently, enhanced emission. Conversely, if the molecule were to exhibit ACQ, it would suggest that aggregation leads to the formation of non-emissive excimers or that intermolecular interactions enhance non-radiative decay channels.

Multi-Photon Absorption Processes and Non-Linear Optical Properties

Multi-photon absorption is a non-linear optical process where a molecule simultaneously absorbs two or more photons, leading to its excitation to a higher energy state. This phenomenon is fundamentally different from the more common single-photon absorption and typically requires high-intensity light sources, such as those provided by pulsed lasers. The study of multi-photon absorption is crucial for the development of advanced applications ranging from high-resolution microscopy to optical data storage and photodynamic therapy.

The non-linear optical properties of a material describe its response to intense electromagnetic fields. For organic molecules like this compound, these properties are intimately linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups and the extent of the π-conjugated system.

Two-Photon Absorption Cross-Section Measurements

The efficiency of a two-photon absorption (TPA) process is quantified by the TPA cross-section (σ₂), a molecular parameter that represents the effective area for the simultaneous absorption of two photons. A larger TPA cross-section indicates a higher probability of two-photon absorption. The measurement of this parameter is critical for evaluating the potential of a material for NLO applications.

Furthermore, research on a series of 4,4'-bis-(2-(substituted-styryl))biphenyls has focused on their second-order nonlinear polarizations (β), a property related to the third-order nonlinearity that governs two-photon absorption. These studies demonstrate that the substitution pattern on the styryl groups significantly influences the NLO response.

In a relevant study, a biphenyl-based fluorescent probe, N,N'-dimethyl-4,4'-(biphenyl-2,1-ethenediyl)dipyridinium hexafluorophosphate (B91526) (BP6), was synthesized and its TPA cross-section was measured to be 250 GM (Göppert-Mayer units; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹). nih.gov This finding underscores the potential of the biphenyl core in designing molecules with significant TPA activity.

Common techniques for measuring the TPA cross-section include the Z-scan method and two-photon induced fluorescence (TPIF). ucf.eduresearchgate.net The Z-scan technique involves translating a sample through the focus of a laser beam and measuring the change in transmittance. ucf.edu The TPIF method, on the other hand, relates the intensity of the fluorescence emitted by the sample upon two-photon excitation to its TPA cross-section. thermofisher.comscispace.com

To provide a comparative perspective, the table below presents TPA cross-section data for some reference dyes and related compounds, illustrating the range of values observed for different molecular structures.

CompoundTPA Cross-Section (σ₂) [GM]Wavelength [nm]Measurement Technique
Rhodamine B~20-200700-900TPIF
Fluorescein~10-50780-920TPIF
BP6250Not SpecifiedNot Specified

This table is for illustrative purposes and includes data for reference compounds to provide context for the expected range of TPA cross-sections.

Potential for Non-Linear Optical Devices

The significant non-linear optical properties inherent in molecules with extended π-systems, such as this compound, position them as promising candidates for a variety of NLO devices. The ability to undergo efficient two-photon absorption is a key enabler for several advanced technologies.

One of the most prominent applications is in optical limiting . Materials with a large TPA cross-section can be used to protect sensitive optical sensors and human eyes from high-intensity laser radiation. At low light intensities, the material is transparent, but when exposed to a high-intensity beam, two-photon absorption becomes significant, leading to a decrease in transmittance and thus limiting the amount of light that passes through.

Furthermore, the high fluorescence quantum yield often associated with stilbenoid compounds, including this compound, makes them suitable for two-photon fluorescence microscopy (TPM) . thermofisher.comsmolecule.com TPM offers several advantages over conventional fluorescence microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent 3D sectioning capabilities. The development of efficient and photostable two-photon probes is a critical area of research where this compound could find application.

The investigation into the electronic properties of this compound also suggests its potential use in organic light-emitting diodes (OLEDs) and other electronic devices. smolecule.com While this application is primarily related to its electroluminescent properties, the non-linear optical characteristics could be leveraged in more advanced device architectures, such as optically pumped organic lasers or all-optical switching components.

The development of materials for third-order NLO applications is an active area of research. dtic.milconsensus.apparxiv.orgsciencegate.app The synthesis and characterization of novel chromophores with large third-order susceptibilities (χ⁽³⁾), to which the TPA cross-section is related, are crucial for advancing the field of photonics. The structural features of this compound, with its extended conjugation and methoxy (B1213986) substituents, make it a compelling subject for further investigation in this context.

Structure Property Relationships in 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl and Analogues

Impact of Molecular Conformation on Photophysical Performance

The three-dimensional arrangement of a molecule, or its conformation, plays a pivotal role in dictating its photophysical properties. For π-conjugated systems like 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, the degree of planarity is directly linked to the extent of electronic delocalization, which in turn governs the absorption and emission of light.

Research into biphenyl (B1667301) derivatives shows that the torsion angle between the two phenyl rings is a critical parameter. researchgate.netacs.org A more planar conformation enhances π-conjugation across the molecule, which generally leads to bathochromic (red) shifts in both absorption and fluorescence spectra. acs.orgevitachem.com For this compound, a planar conformation is considered favorable as it maximizes this π-conjugation, a key factor for its strong fluorescence. evitachem.com X-ray crystallographic analysis of the compound reveals a monoclinic crystal system where the molecule possesses an inversion center at the midpoint of the central carbon-carbon bond connecting the two phenyl rings. nih.gov This symmetrical and relatively planar arrangement is stabilized in the crystal lattice by C-H⋯π interactions. nih.gov

Furthermore, in stilbene-type molecules, a significant non-radiative decay pathway that competes with fluorescence is trans-cis photoisomerization around the ethylene (B1197577) bridge. bohrium.comuclm.es The efficiency of fluorescence can be substantially enhanced if such conformational changes are restricted. The aggregation-induced enhanced emission (AIEE) phenomenon, observed in some related styrylbenzene derivatives, is attributed to the blocking of trans-cis photoisomerization and the restriction of intramolecular vibrations in the aggregated or solid state. uclm.es The introduction of bulky side groups can also play a crucial role in determining the supramolecular structure and photophysical properties by influencing molecular packing and restricting these non-radiative decay pathways. uclm.esscispace.com In fluorescent chemosensors, substrate binding can induce conformational restriction of a biaryl fluorophore, leading to a significant enhancement in fluorescence. acadiau.ca

Table 1: Crystallographic Data for this compound This interactive table provides key crystal structure data.

Parameter Value Reference
Molecular Formula C₃₀H₂₆O₂ nih.gov
Molecular Weight 418.51 g/mol nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/n nih.gov
a (Å) 15.499 (3) nih.gov
b (Å) 5.5050 (11) nih.gov
c (Å) 13.445 (3) nih.gov
β (°) 98.61 (3) nih.gov
Volume (ų) 1134.2 (4) nih.gov
Z (molecules/unit cell) 2 nih.gov

Role of the Biphenyl Core in Electronic Coupling and Energy Transfer

The effectiveness of this electronic coupling is highly dependent on the torsional angle between the planes of the two phenyl rings. researchgate.net A smaller angle (i.e., a more planar structure) allows for greater overlap of the p-orbitals, leading to stronger electronic coupling. This coupling enables the entire molecule to act as a single, large chromophore, where the excitation energy is delocalized over the whole structure.

In bichromophoric systems, the biphenyl core can act as an energy transfer bridge. kaist.ac.kr Studies on molecules containing a rigid biphenyl core linked to other chromophores, such as pyrene, have demonstrated efficient intramolecular energy transfer from the biphenyl moiety to the appended group. kaist.ac.kr This process is crucial in applications like light-harvesting systems and organic light-emitting diodes (OLEDs), where energy must be efficiently funneled to an emissive center. The efficiency of this transfer is governed by factors including the distance between the donor and acceptor chromophores and their spectral overlap, as described by Förster Resonance Energy Transfer (FRET) theory. nih.gov In highly ordered systems like liquid crystals, the biphenyl core's arrangement plays a significant role in facilitating perfect energy transfer. kaist.ac.kr

Influence of Methoxystyryl Substituents on Chromophore Characteristics

The term chromophore refers to the part of a molecule responsible for its color by absorbing light at specific wavelengths in the visible spectrum. wikipedia.org In this compound, the chromophoric system is composed of the biphenyl core extended by the styryl groups. The characteristics of this chromophore are significantly modulated by the methoxy (B1213986) substituents.

The styryl group (-CH=CH-Aryl) extends the π-conjugated system of the biphenyl core. bohrium.com Lengthening a conjugated system with more unsaturated bonds generally shifts the absorption and emission maxima to longer wavelengths (a bathochromic shift). mdpi.comossila.com This principle is fundamental to tuning the color of organic dyes.

Table 2: Photophysical Properties of this compound This interactive table summarizes key photophysical data.

Property Value Reference
Maximum Absorption Peak (λmax) 368 nm
Maximum Fluorescence Emission 436 nm
Appearance Light yellow crystalline powder

Rational Design Principles for Optimized Photonic Functionality

The insights gained from studying the structure-property relationships of this compound and its analogues provide a foundation for the rational design of new materials with tailored photonic functions. rsc.orgresearchgate.net The goal is to manipulate the molecular structure to control key parameters such as emission color, fluorescence quantum yield, and environmental sensitivity for applications ranging from OLEDs and sensors to fluorescent probes. rsc.orgacs.org

Key design principles include:

Controlling Molecular Planarity and Rigidity: To maximize fluorescence efficiency, molecular designs often aim to create rigid and planar structures. This minimizes energy loss through non-radiative pathways like vibrations and rotations. uclm.es Chemical bridging between aromatic units is a common strategy to enforce planarity and has been shown to increase two-photon absorption activity in biphenyl systems. acs.org

Tuning through Donor-Acceptor Architecture: The strategic placement of electron-donating (D) and electron-accepting (A) groups is a powerful tool. D-A-D structures, like the one found in the subject compound (where methoxy groups are donors), can promote intramolecular charge transfer (ICT) upon excitation, which often leads to large Stokes shifts and emission in the visible region. scispace.combeilstein-journals.org

Modulation of HOMO/LUMO Energy Levels: The absorption and emission wavelengths are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This gap can be precisely tuned by introducing various substituent groups. acs.orgnih.gov Computational methods like Density Functional Theory (DFT) are often used to predict these energy levels and guide synthetic efforts. bohrium.comnih.gov

Blocking Non-Radiative Decay Channels: A primary goal in designing highly fluorescent molecules is to suppress non-radiative decay. This can be achieved by creating rigid structures that hinder photoisomerization or by designing molecules where the excited state geometry is similar to the ground state geometry. uclm.esacadiau.ca

Interactions with Polymeric Matrices and Host Systems

Host-Guest Interactions and Molecular Dispersion within Polymers

The dispersion and interaction of a guest molecule like 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl within a host polymer are critical determinants of the final material's properties. These interactions are governed by a delicate interplay of intermolecular forces between the fluorophore and the polymer chains.

Effects of Polymer Host on Fluorophore Characteristics

The immediate chemical environment of a fluorophore can significantly alter its photophysical properties. For this compound, the polarity, rigidity, and chemical nature of the polymer host dictate its fluorescence quantum yield, emission spectrum, and lifetime. The methoxy (B1213986) groups on the styryl moieties of the compound can engage in specific interactions with polar polymer matrices, influencing the energy of its excited states. smolecule.com

In non-polar polymers, the dispersion of the fluorophore is primarily driven by weaker van der Waals forces. Aggregation of the dye molecules can occur, leading to concentration quenching and a decrease in fluorescence efficiency. In contrast, polar polymers can interact more strongly with the methoxy groups, potentially leading to better dispersion and a more rigid local environment, which can enhance fluorescence by reducing non-radiative decay pathways.

Polymer HostExpected Interaction TypePotential Effect on Fluorophore
Poly(vinyl chloride) (PVC)Dipole-dipoleEnhanced dispersion, potential for altered emission spectrum
Polymethylmethacrylate (PMMA)Dipole-dipole, potential for hydrogen bonding with impuritiesGood solubility and dispersion, rigid environment leading to higher quantum yield
Polystyrene (PS)π-π stacking, van der WaalsPotential for aggregation and excimer formation, leading to red-shifted emission
Polyethylene (PE)Van der WaalsPoor dispersion, high likelihood of aggregation

Influence of Polymer Crystallinity on Dye Performance

The degree of crystallinity in a semi-crystalline polymer has a profound impact on the distribution and behavior of guest molecules. Amorphous regions offer a more disordered environment where the fluorophore can be molecularly dispersed or form small aggregates. In contrast, the highly ordered structure of crystalline regions typically excludes guest molecules.

For this compound, this partitioning between amorphous and crystalline phases is critical. In polymers with low crystallinity, the dye is likely to be more homogeneously distributed, leading to uniform optical properties. As crystallinity increases, the dye molecules are concentrated in the remaining amorphous regions. This can lead to an increase in local concentration, potentially causing aggregation-induced quenching of fluorescence. However, the confinement within the amorphous domains, constrained by crystalline lamellae, can also restrict molecular motion and enhance fluorescence intensity, a phenomenon observed for other guest molecules in polymers. researchgate.net The orientation of the crystalline lamellae can further influence the release and distribution of guest molecules. acs.orgnih.gov

Compatibility and Solubility Parameters in Diverse Polymer Systems

The compatibility of this compound with a polymer host is fundamental to achieving a stable and effective composite material. Solubility parameters provide a useful, though simplified, predictive tool for this compatibility. The principle of "like dissolves like" suggests that polymers and solutes with similar solubility parameters will be more miscible.

PolymerHildebrand Solubility Parameter (δ) (MPa1/2)Expected Compatibility with this compound
Polyethylene (PE)16.2 - 17.0Low
Polystyrene (PS)18.0 - 19.0Moderate
Poly(vinyl chloride) (PVC)19.2 - 22.1Good
Polymethylmethacrylate (PMMA)18.6 - 26.2Good

Note: The solubility parameter for this compound is not publicly available and the compatibility is inferred based on its known applications and chemical structure.

Photostability Enhancement within Polymer Composites

The utility of a fluorophore in long-term applications is contingent on its photostability. The polymer matrix can play a crucial role in protecting the guest molecule from photodegradation. The rigid environment of a glassy polymer can limit the conformational changes and molecular vibrations that contribute to non-radiative decay and photochemical reactions.

For this compound, photodegradation can occur through various pathways, including photo-oxidation and isomerization of the styryl double bonds. Encapsulation within a polymer matrix can enhance its photostability by:

Limiting Oxygen Diffusion: Many polymers have low oxygen permeability, which can significantly slow down photo-oxidative degradation pathways.

Providing a Rigid Cage: The polymer chains can create a "cage" around the fluorophore, restricting the molecular motions necessary for certain degradation reactions.

UV Screening: Some polymer matrices, or additives within them, can absorb harmful UV radiation before it reaches the fluorophore.

Studies on other dye-polymer systems have shown that the chemical nature of the polymer is also important. Polymers that are themselves prone to photo-degradation can produce radicals that attack the guest dye molecule. Therefore, photochemically stable polymers are preferred hosts for enhancing the longevity of fluorophores like this compound.

Supramolecular Assembly and Organization within Confined Environments

In certain polymer systems, particularly those with well-defined nano- or micro-scale domains, this compound can participate in supramolecular assembly. This self-organization is driven by non-covalent interactions such as π-π stacking of the aromatic rings and van der Waals forces. The biphenyl (B1667301) core and the planar nature of the styryl groups make this molecule amenable to such interactions. smolecule.com

The confinement provided by the polymer matrix can direct the assembly of the fluorophore into specific architectures, such as J-aggregates or H-aggregates, which have distinct photophysical signatures compared to the isolated molecule. For instance, in the confined spaces of block copolymer micelles or within the amorphous regions of semi-crystalline polymers, the fluorophore molecules may be forced into close proximity, promoting ordered packing.

Research on other stilbene (B7821643) derivatives has shown that their supramolecular arrangement in the solid state is highly dependent on weak intermolecular interactions, which in turn govern their fluorescence properties. mdpi.com The formation of specific supramolecular structures can lead to desirable properties such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state. While specific studies on the supramolecular assembly of this compound in confined polymeric environments are not widely reported, the principles established for similar molecules suggest a rich potential for controlling its optical properties through the engineering of the host polymer's architecture.

Theoretical and Computational Investigations of 4,4 Bis 2 Methoxystyryl 1,1 Biphenyl

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate determination of a molecule's electronic ground state and its associated properties. For 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, DFT calculations are typically initiated by optimizing the molecule's geometry. This process systematically alters the atomic coordinates to find the lowest energy conformation. The results of this optimization can be compared against experimental data, such as those obtained from single-crystal X-ray diffraction, to validate the chosen computational method. eurjchem.com

The title compound, C30H26O2, has been synthesized and its crystal structure determined, showing that the molecule possesses an inversion center at the midpoint of the C-C bond connecting the two biphenyl (B1667301) rings. nih.gov DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can reproduce these experimental geometric parameters with high fidelity. clinicsearchonline.org

Table 1: Comparison of Selected Experimental and DFT-Calculated Geometric Parameters

Parameter Bond/Angle Experimental Value (X-ray) nih.gov Theoretically Calculated Value (DFT/B3LYP)
Bond Length C=C (styryl) 1.314 Å 1.335 Å
Bond Length C-C (biphenyl) 1.495 Å 1.490 Å
Bond Angle C-C=C (styryl) 126.5° 126.8°

Note: Theoretical values are representative examples based on typical DFT outcomes for similar conjugated systems.

Beyond geometry, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. eurjchem.com For conjugated systems like this, the gap is expected to be relatively small, consistent with its character as an optical brightener. specialchem.com

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. clinicsearchonline.org For this compound, the MEP would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and over the π-systems of the aromatic rings, indicating sites susceptible to electrophilic attack.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excited states. This is crucial for understanding the molecule's photophysical properties, such as its absorption and emission of light, which are fundamental to its application as an optical brightener. specialchem.comresearchgate.net

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of vertical electronic transitions from the ground state to various excited states. Each transition is characterized by its excitation energy (which can be converted to a wavelength, λ) and its oscillator strength, a measure of the transition's probability. researchgate.net

Table 2: Predicted Electronic Transitions for this compound (TD-DFT)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ 3.44 360 1.25 HOMO → LUMO
S₀ → S₂ 3.90 318 0.18 HOMO-1 → LUMO

Note: The data presented are hypothetical and serve as illustrative examples of typical TD-DFT results for fluorescent stilbenoid compounds.

The strong S₀ → S₁ transition, primarily corresponding to the promotion of an electron from the HOMO to the LUMO, is responsible for the molecule's main absorption band. This is characteristic of a π → π* transition in a highly conjugated system. By optimizing the geometry of the first excited state (S₁), TD-DFT can also predict the fluorescence emission spectrum, providing insight into the color and efficiency of the emitted light.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing a "computational microscope" to observe molecular motion and interactions. rsc.org An MD simulation of this compound, either in a solvent or in a simulated crystal lattice, would reveal its conformational flexibility. mdpi.com

Furthermore, MD simulations are ideal for studying intermolecular interactions. The crystal structure of the compound is known to be stabilized by C-H···π interactions. nih.gov An MD simulation of the crystal structure would allow for the detailed analysis of these non-covalent bonds, including their distances, angles, and lifetimes. This provides a dynamic picture that complements the static information from X-ray crystallography. rsc.org

Quantum Chemical Calculations for Aggregation Mechanism Elucidation

The behavior of molecules can change significantly when they aggregate or self-assemble. For fluorescent molecules, this can lead to phenomena like aggregation-induced emission (AIE), where the molecule becomes more emissive in the aggregated state. rsc.org While AIE is documented for the similar compound 4,4'-Bis(1,2,2-triphenylvinyl)biphenyl, investigating such possibilities for this compound is a relevant area of computational study. rsc.org

Quantum chemical calculations can be used to elucidate the mechanism of aggregation by studying dimers or larger clusters of the molecule. By calculating the interaction energy between two or more molecules in different orientations (e.g., face-to-face stacking, T-shaped), one can identify the most stable dimer configurations.

Table 3: Calculated Interaction Energies for a Dimer of this compound

Dimer Configuration Interaction Energy (kcal/mol) Key Intermolecular Forces
Parallel-stacked -15.2 π-π stacking, C-H···π
T-shaped -8.5 C-H···π

Note: Values are representative and based on quantum chemical calculations for similar aromatic systems. Negative values indicate a stable interaction.

These calculations can reveal how intermolecular interactions in an aggregate affect the electronic properties. For instance, the formation of a dimer can alter the HOMO and LUMO energy levels compared to the isolated monomer. This can, in turn, affect the photophysical properties, explaining changes in absorption and emission spectra upon aggregation. Such studies are crucial for designing materials with specific solid-state optical properties.

Advanced Research Applications in Emerging Technologies

Organic Light-Emitting Diodes (OLEDs) as Emitter and Host Materials

The investigation of stilbene (B7821643) and distyrylbiphenyl (B371695) derivatives as active components in organic electroluminescent (EL) devices dates back to the early development of OLED technology. These compounds are recognized for their intense blue fluorescence, a crucial component for full-color displays and white lighting applications. 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl, with its extended conjugation and methoxy (B1213986) substituents, has been explored for its potential as both an emitter and a host material in OLEDs.

Performance Evaluation in Electroluminescent Devices

Research into the electroluminescent (EL) performance of materials structurally related to this compound has demonstrated their promise for achieving bright blue emission. Early studies on multilayered thin-film EL devices using distyrylbiphenyl derivatives as the emitting layer reported significant luminance. For instance, a device incorporating a distyrylbiphenyl derivative achieved a luminance of 700 cd/m² at a current density of 100 mA/cm², showcasing the potential of this class of materials. specialchem.com

The efficiency of such devices is intrinsically linked to the material's film-forming capability and the prevention of exciplex formation at the interfaces between different organic layers. specialchem.com While specific performance data for OLEDs using this compound as the primary emitter is not extensively detailed in publicly available literature, the general performance of related compounds underscores its potential. For a comparative perspective, other blue-emitting materials based on biphenyl (B1667301) derivatives have achieved high external quantum efficiencies (EQE), with some reaching up to 5.4% with deep-blue Commission Internationale de l'Eclairage (CIE) coordinates of (x = 0.15, y = 0.09). frontiersin.org

The following table summarizes the performance of a representative early-generation blue OLED using a distyrylbiphenyl derivative, which provides a benchmark for the potential of this compound.

Table 1: Performance of a Representative Blue OLED with a Distyrylbiphenyl Derivative Emitter

Parameter Value Reference
Luminance 700 cd/m² specialchem.com
Current Density 100 mA/cm² specialchem.com
Drive Voltage 10 V (DC) specialchem.com

Device Architectures and Optimization Strategies

For a material like this compound to function effectively as an emitter, it would be incorporated into the EML, either as a neat film or doped into a host material. The choice of adjacent HTL and ETL materials is crucial to ensure efficient charge carrier injection and transport, leading to balanced electron-hole recombination within the emissive layer. frontiersin.org

Optimization strategies for OLEDs containing biphenyl-based emitters often focus on:

Host Material Selection: Utilizing a host with a wider energy gap than the emitter to confine excitons to the emissive layer. frontiersin.org

Interfacial Engineering: Inserting thin interlayers to reduce the energy barrier for charge injection between the electrodes and the organic layers. For instance, using materials like 4,4-bis(2,2-diphenylvinyl)-1,1-biphenyl (DPVBi) as a hole-injection nano-layer has been shown to lower the injection barrier from indium tin oxide (ITO). nih.gov

Carrier Balance: Adjusting the thickness and composition of the transport layers to ensure an equal number of holes and electrons reach the emissive layer, thereby maximizing the recombination efficiency. frontiersin.org

Simulations of OLED device architectures suggest that parameters such as the thickness of the emissive layer and the concentration of the emitter dopant significantly impact device efficiency. frontiersin.org For instance, increasing the EML thickness can lead to higher luminance efficiency, with an optimal emitter concentration often found to be around 5%. frontiersin.org

Fluorescent Materials for Optical and Sensory Applications

The inherent strong fluorescence of this compound makes it a valuable compound for various applications beyond OLEDs, particularly in the development of fluorescent materials for sensing and smart systems. Its photophysical properties can be tailored through chemical modifications, leading to materials that respond to specific environmental stimuli.

Development of Fluorescent Probes and Sensors

While direct applications of this compound as a fluorescent probe are not extensively documented, research on its derivatives and structurally similar compounds highlights the potential of this molecular scaffold. A study on a series of 4,4'-bis-(2-(substituted-styryl))biphenyl compounds investigated the effect of different substituent groups on their optical properties. nih.gov

The study revealed that the introduction of electron-donating groups, such as the methoxy (OCH₃) group present in the subject compound, tends to cause a bathochromic (red) shift in both the maximum absorption and emission wavelengths. nih.gov Importantly, several of these biphenyl derivatives exhibited high fluorescent quantum yields in dimethylformamide (DMF). For example, a derivative with methoxy substituents (compound 3 in the study) showed a fluorescent quantum yield of 0.680, which is significant when compared to the standard quinine (B1679958) sulfate. nih.gov

The following table presents the fluorescent quantum yields of selected 4,4'-bis-(2-(substituted-styryl))biphenyl derivatives in DMF, illustrating the influence of substituents on their emissive properties.

Table 2: Fluorescent Quantum Yields of Selected 4,4'-bis-(2-(substituted-styryl))biphenyl Derivatives

Compound Number (in source) Substituent Fluorescent Quantum Yield (Φf) Reference
2 4-OCH₃ 0.801 nih.gov
3 2-OCH₃ 0.680 nih.gov
5 4-Cl 0.565 nih.gov
15 2,4-di-Cl 0.538 nih.gov

The high fluorescence quantum yields suggest that these compounds could be developed into sensitive fluorescent probes for detecting various analytes. rsc.org For instance, by incorporating specific recognition moieties, sensors for metal ions or other small molecules could be designed. The synthesis of a novel bis-tetraphenylethene (Bis-TPE) derivative has demonstrated its capability as a turn-on selective sensor for zinc ions (Zn²⁺). nih.gov

Integration into Smart Materials and Responsive Systems

Stimuli-responsive polymers, or "smart polymers," are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, or light. nih.govnih.gov The integration of fluorescent molecules like this compound into these polymer systems can create materials where the fluorescent properties are coupled to the polymer's response, leading to applications in areas like controlled drug release and advanced sensors. nih.gov

Enhancement of Optical Properties in Polymer Science

One of the most established applications of this compound is as an optical brightener, also known as a fluorescent whitening agent, in the polymer industry. specialchem.com These additives function by absorbing ultraviolet (UV) light and re-emitting it in the blue region of the visible spectrum. This process compensates for any inherent yellowness in the polymer, resulting in a whiter and brighter appearance. performanceadditives.us

This compound is particularly suitable for a range of polymers, including:

Polyvinyl chloride (PVC) specialchem.com

Polystyrene (PS)

Polyethylene (PE) performanceadditives.us

Polypropylene (B1209903) (PP) performanceadditives.us

Polymethyl methacrylate (B99206) (PMMA) oled.com

Polybutadiene (PB) oled.com

The incorporation of such fluorescent molecules can lead to a significant enhancement of the photoluminescence of the polymer matrix. Studies on other polymer systems, such as polyfluorene thin films, have shown that optimizing the microstructure can lead to a substantial increase in photoluminescence intensity. semanticscholar.org Similarly, embedding colloidal nanocrystals in polymer matrices can result in a photo-induced enhancement of their photoluminescence. mdpi.com While quantitative data on the specific enhancement of optical properties in polymers by this compound is not extensively published in research literature, its widespread industrial use as an optical brightener is a strong indicator of its effectiveness in improving the visual and optical characteristics of polymeric materials. performanceadditives.usspecialchem.com

Improving Brightness and Whiteness in Polymer Films

This compound, commercially known as Optical Brightener FP-127 or CBS-127, is widely utilized to enhance the visual appeal of polymeric materials. zjhdchem.comobachemical.com Its primary function is to absorb ultraviolet (UV) light in the invisible spectrum (with a maximum absorption wavelength around 368-375 nm) and re-emit it as visible blue light (with a maximum emission wavelength around 436 nm). zjhdchem.comobachemical.comwsdchemical.com This process of fluorescence effectively masks the inherent yellowness of polymers and increases their perceived whiteness and brightness. zjhdchem.comraytopoba.comhongxinchemical.com

The compound's effectiveness is noted in a variety of plastics, including polyvinyl chloride (PVC), polystyrene (PS), polypropylene (PP), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). obachemical.comwsdchemical.com It possesses good compatibility with these polymers, ensuring it can be incorporated without significant processing issues. zjhdchem.comwsdchemical.com Its temperature resistance, with a melting point between 216-222°C, makes it suitable for the processing temperatures of many plastics, such as PVC, which are typically manufactured below 200°C. raytopoba.com

The application of this compound results in a brilliant bluish-white finish on the polymer products, which is highly desirable for aesthetic purposes. hongxinchemical.com The amount of the optical brightener required is relatively small to achieve a significant whitening effect. The recommended dosage varies depending on the polymer and the desired level of whiteness or transparency.

Recommended Dosage of this compound in Various Polymers

PolymerApplication TypeRecommended Dosage (grams per 100kg of material)
Polyvinyl Chloride (PVC) White10 - 50
Transparent0.1 - 1
Polystyrene (PS) White1 - 50
Transparent0.1 - 1
Acrylonitrile Butadiene Styrene (ABS) To eliminate inherent yellowing10 - 50
Polypropylene (PP) Whitening10 - 50

This table is compiled from data provided by various chemical suppliers. zjhdchem.comwsdchemical.comhongxinchemical.com

Investigating Photodegradation Prevention in Materials

Beyond its primary function as an optical brightener, this compound also contributes to the prevention of photodegradation in materials. Photodegradation is the process by which materials degrade due to exposure to light, particularly UV radiation, leading to undesirable effects such as yellowing, discoloration, and loss of mechanical properties.

The mechanism by which this compound helps in preventing photodegradation is intrinsically linked to its function as a fluorescent whitening agent. By absorbing harmful UV radiation, the compound effectively acts as a UV screener, reducing the amount of UV light that can penetrate the polymer matrix and initiate degradation reactions. The absorbed energy is then dissipated through the emission of visible blue light, a harmless photophysical process.

Research and practical applications have shown that this compound possesses good to excellent weather resistance, particularly in PVC products. raytopoba.com This stability ensures that the whitening effect is long-lasting and that the polymer is protected from the long-term effects of sun exposure. Products containing this optical brightener are noted for not being prone to yellowing or fading over extended periods of storage and use. This characteristic is a direct indicator of its role in preventing photodegradation.

While the primary mechanism is UV absorption and re-emission, the stability of the this compound molecule itself is crucial. Its robust chemical structure, characterized by a biphenyl core with two methoxystyryl groups, contributes to its stability under UV exposure. nih.gov This inherent photostability allows it to continuously perform its UV-absorbing and light-emitting functions without rapid decomposition, thereby extending the lifespan of the polymer product it is incorporated into. The stilbene-based structure is a common feature in many stable optical brighteners. nih.gov

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways for Scalability and Sustainability

The conventional synthesis of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl often relies on the Wittig reaction, a robust method for forming carbon-carbon double bonds. While effective, traditional Wittig reactions often generate stoichiometric amounts of triphenylphosphine (B44618) oxide as a byproduct, which can complicate product purification and presents environmental concerns regarding waste disposal.

Future research will likely focus on developing more scalable and sustainable synthetic routes. This includes the exploration of catalytic Wittig reactions, which would significantly reduce waste by regenerating the phosphine (B1218219) reagent. Recent advancements in organophosphorus catalysis based on P(III)/P(V) redox cycling are paving the way for such developments. Additionally, the use of more environmentally benign solvents and reagents is a critical area of investigation.

Moreover, alternative cross-coupling methodologies, such as the Heck or Suzuki-Miyaura reactions, which are widely used for the synthesis of stilbene (B7821643) and biphenyl (B1667301) derivatives, could be adapted for the large-scale production of this compound. These methods often utilize palladium, nickel, or cobalt catalysts. A significant challenge lies in transitioning from expensive and scarce palladium catalysts to more abundant and less toxic alternatives like iron. The development of base-free catalytic Wittig reactions also presents a promising avenue for creating highly functionalized alkenes with improved efficiency and reduced waste.

A comparative overview of potential synthetic strategies is presented below:

Synthetic MethodAdvantagesChallenges for Scalability & Sustainability
Traditional Wittig High yields, well-establishedStoichiometric phosphine oxide waste, purification difficulties
Catalytic Wittig Reduced waste, increased atom economyCatalyst stability and recovery, reaction conditions
Heck/Suzuki Coupling High functional group toleranceUse of expensive/toxic metal catalysts, ligand design
Greener Solvents/Catalysts Reduced environmental impactCatalyst efficiency and stability in new solvent systems

Deeper Understanding of Complex Aggregation Phenomena

Many stilbene and biphenyl derivatives are known to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While this compound is used for its fluorescent properties, a detailed understanding of its aggregation behavior is lacking. Future research should focus on whether this compound exhibits AIE characteristics and the mechanisms governing this behavior. The presence of methoxy (B1213986) groups can influence the electronic properties and intermolecular interactions, potentially leading to unique aggregation phenomena.

Computational modeling, including molecular dynamics and density functional theory (DFT), will be instrumental in elucidating the nature of intermolecular interactions, such as π-π stacking and C-H···π interactions, in the aggregated state. nih.gov Such studies can predict the most stable aggregate structures and correlate them with the observed photophysical properties. A deeper understanding of these phenomena is crucial for designing materials with tailored solid-state emission, which is highly desirable for applications in organic light-emitting diodes (OLEDs) and sensors.

Development of Multi-Functional Materials Incorporating the Compound

The unique photophysical properties of this compound make it an attractive building block for the development of multi-functional materials. By incorporating this fluorescent core into larger molecular architectures or polymer backbones, materials with combined optical, electronic, and sensing functionalities can be envisioned.

For instance, the development of chemo-sensors based on this compound is a promising area of research. The fluorescence of the molecule could be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" fluorescent sensors. This could be achieved by attaching specific recognition units to the biphenyl or styryl moieties that interact with the target analyte, inducing a change in the electronic structure and, consequently, the fluorescence emission.

Furthermore, the integration of this compound into polymer matrices could lead to materials with enhanced mechanical properties and inherent fluorescence, useful for applications such as fluorescent coatings, security inks, or smart packaging. The development of such materials would require a thorough investigation of the compatibility of the compound with different polymer hosts and the effect of the polymer matrix on its photophysical properties.

Addressing Long-Term Stability and Performance in Advanced Device Applications

While this compound is used as an optical brightener, its application in more demanding environments, such as in organic electronic devices, necessitates a comprehensive understanding of its long-term stability. The photodegradation of optical brighteners is a known issue, as exposure to UV light can lead to the breakdown of the molecule and a loss of fluorescence. nih.gov

For applications in OLEDs, the stability of the material under electrical stress and elevated temperatures is paramount. The degradation of organic materials is a major factor limiting the lifetime of OLED devices. Research is needed to investigate the specific degradation pathways of this compound under operational conditions. This includes studying its susceptibility to oxidation, the stability of the methoxy groups, and potential photochemical reactions that can occur upon prolonged exposure to light and electrical current.

Q & A

Q. What are the key physicochemical properties of 4,4'-Bis(2-methoxystyryl)-1,1'-biphenyl relevant to material characterization?

The compound exhibits a melting point range of 216–222°C, with slight variations depending on purity and analytical methods (e.g., differential scanning calorimetry) . It has a thermal stability ≥300°C, making it suitable for high-temperature applications. Spectrally, it absorbs at 368 nm (UV-Vis) and emits fluorescence at 436 nm, critical for optoelectronic studies . Solubility in organic solvents like DMF facilitates solution-based processing .

Q. Table 1: Physicochemical Properties

PropertyValue/RangeMethod/Reference
Melting Point216–222°CDSC
Thermal Stability≥300°CTGA
UV-Vis λmax368 nmSpectroscopy
Fluorescence λem436 nmSpectroscopy
SolubilityDMF, insoluble in waterEmpirical testing

Q. What synthetic methodologies are commonly employed for preparing derivatives of this compound?

Derivatives are synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups like ethynyl or carbazolyl moieties . For example, biphenyl backbones are modified using palladium catalysts to enhance π-conjugation for optoelectronic applications . Mechanochemical or microwave-assisted methods improve reaction efficiency for scalable synthesis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

Discrepancies (e.g., 219–221°C vs. 216–222°C) may arise from impurities or polymorphic forms. Researchers should:

  • Use high-resolution techniques like single-crystal X-ray diffraction (SHELX software ) to confirm molecular packing.
  • Perform purity assays (HPLC, NMR) and controlled recrystallization to isolate stable polymorphs .

Q. What strategies are effective for integrating this compound into organic electroluminescent devices?

The compound functions as an emissive layer in OLEDs due to its extended π-conjugation. Key steps include:

  • Device Fabrication : Vapor deposition to create double-layer structures (e.g., indium-tin-oxide anode, Mg:Ag cathode) .
  • Performance Optimization : Confining electron-hole recombination near the organic interface achieves external quantum efficiency >1% and luminance >1000 cd/m² .
  • Stability Testing : Monitor degradation under continuous operation using accelerated aging protocols .

Q. How does the molecular structure influence charge transport properties in OLED applications?

The methoxystyryl groups enhance hole transport by increasing electron-donating capacity, while the biphenyl core stabilizes excitons. Computational modeling (e.g., density functional theory) predicts charge mobility by analyzing frontier molecular orbitals . Experimental validation involves time-of-flight measurements to quantify hole mobility in thin films .

Q. Which spectroscopic techniques are optimal for characterizing electronic transitions and exciton dynamics?

  • UV-Vis/NIR Spectroscopy : Identifies π-π* transitions and aggregation effects .
  • Time-Resolved Fluorescence : Measures exciton lifetimes (e.g., Förster resonance energy transfer efficiency) .
  • Electroluminescence Mapping : Correlates emission spectra with device performance .

Q. How to design stability studies under thermal and photolytic conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) at heating rates of 10°C/min under inert atmospheres .
  • Photostability : Expose thin films to controlled UV irradiation (e.g., 365 nm LED) and monitor fluorescence quenching via in-situ spectroscopy .
  • Degradation Pathways : Use mass spectrometry to identify decomposition products and refine synthetic routes to minimize defects .

Q. Key Considerations for Experimental Design

  • Data Contradictions : Address variations in reported properties by standardizing characterization protocols (e.g., ISO guidelines for thermal analysis) .
  • Advanced Applications : Explore polaritonic modes in photonic structures by coupling the compound with dielectric layers to enhance light-matter interaction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.